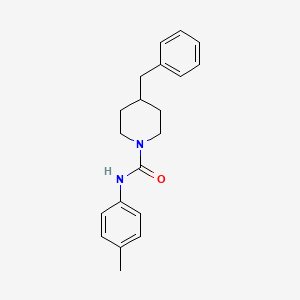

4-benzyl-N-(4-methylphenyl)piperidine-1-carboxamide

Description

4-Benzyl-N-(4-methylphenyl)piperidine-1-carboxamide is a piperidine-based carboxamide derivative featuring a benzyl group at the 4-position of the piperidine ring and a 4-methylphenyl substituent on the carboxamide nitrogen. This structural motif is common in medicinal chemistry, where piperidine derivatives are explored for their bioactivity, particularly as enzyme inhibitors or receptor modulators .

Properties

IUPAC Name |

4-benzyl-N-(4-methylphenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O/c1-16-7-9-19(10-8-16)21-20(23)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17/h2-10,18H,11-15H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJVFKVRPDKCRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)N2CCC(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(4-methylphenyl)piperidine-1-carboxamide typically involves the reaction of piperidine derivatives with benzyl and 4-methylphenyl reagents. One common method includes the reaction of 4-methylbenzoyl chloride with 4-benzylpiperidine in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-N-(4-methylphenyl)piperidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or 4-methylphenyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-Benzyl-N-(4-methylphenyl)piperidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-benzyl-N-(4-methylphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biological pathways and exerting its effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

Compound 14 : 4-(5-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-methylphenyl)piperidine-1-carboxamide

- Structural Difference : Replaces the benzyl group with a chloro-substituted benzimidazolone ring.

- Synthesis: Achieved in 85% yield via reaction of 5-chloro-1-(4-piperidyl)-2-benzimidazolinone with 4-methylphenyl isocyanate .

- Implications : The benzimidazolone group introduces hydrogen-bonding capability, which may enhance target binding but reduce lipophilicity compared to the benzyl substituent.

Compound 25 : 4-(4-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide

- Structural Difference : Features a 4-iodophenyl group and a chloro-benzimidazolone substituent.

- Synthesis : Synthesized via multi-step procedures involving nitro-reduction and cyclization .

Triazole Derivatives (7a-n) : 4-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperidine-1-carboxamide

Variations in the Aryl Carboxamide Group

4-Benzyl-N-(4-chlorophenyl)piperidine-1-carboxamide

- Structural Difference : Substitutes 4-methylphenyl with 4-chlorophenyl.

- Implications : The electron-withdrawing chlorine atom may alter electronic properties, increasing binding affinity to targets requiring polar interactions. This compound’s synthesis and characterization are well-documented, providing a benchmark for comparing substituent effects .

Imidazole-4-imine Derivatives (1 and 2)

- Structural Difference : (E)-1-(4-halophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimines.

- Crystallography : Both crystallize in triclinic P-1 with significant dihedral angles (~56°) between aromatic rings, stabilized by C–H⋯N and π–π interactions. This suggests that similar carboxamide analogs may exhibit predictable packing behaviors influenced by weak intermolecular forces .

Research Findings and Implications

- Synthetic Accessibility : Compounds with benzimidazolone or triazole substituents (e.g., 14, 7a-n) are synthesized efficiently (yields >79%), suggesting feasible routes for modifying the target compound .

- Bioactivity : The triazole derivatives’ potent 15-LOX inhibition underscores the importance of heterocyclic groups in modulating enzyme activity, a consideration for optimizing the target compound .

- Crystallographic Insights : Analogs like imidazole-4-imines demonstrate that weak interactions (C–H⋯X, π–π) dominate packing, which could guide formulation strategies for the target compound .

Biological Activity

4-benzyl-N-(4-methylphenyl)piperidine-1-carboxamide is a compound belonging to the piperidine class, which has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antitumor, antiviral, and antibacterial activities based on diverse research findings.

Chemical Structure

The compound features a piperidine ring substituted with a benzyl group and a 4-methylphenyl group. Its structural formula can be represented as follows:

Antitumor Activity

Research has indicated that piperidine derivatives exhibit significant antitumor properties. A study evaluating various N-(piperidine-4-yl)benzamide derivatives found that certain compounds demonstrated potent activity against HepG2 liver cancer cells. Specifically, a related compound showed an IC50 value of 0.25 μM, indicating strong inhibitory effects on cell proliferation through mechanisms involving cell cycle arrest and apoptosis pathways involving p53 and p21 proteins .

Table 1: Antitumor Activity of Piperidine Derivatives

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound 47 | 0.25 | Induces cell cycle arrest via p53/p21 pathway |

| This compound | TBD | TBD |

Antiviral Activity

The antiviral potential of piperidine derivatives has also been explored. A study on N-benzyl 4,4-disubstituted piperidines highlighted their effectiveness against the H1N1 influenza virus. The mechanism involved inhibition of hemagglutinin-mediated membrane fusion, with specific binding interactions identified through computational studies . This suggests that similar structural analogs like this compound could also possess antiviral properties.

Antibacterial Activity

Piperidine compounds have shown promising antibacterial activity against various pathogens. A comprehensive evaluation of synthesized monomeric alkaloids indicated that certain piperidine derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Table 2: Antibacterial Activity of Piperidine Derivatives

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.0039 | Staphylococcus aureus |

| Compound B | 0.025 | Escherichia coli |

| This compound | TBD | TBD |

Case Studies

Several case studies have examined the biological activity of similar compounds:

- Antitumor Study : In vitro studies demonstrated that piperidine derivatives could inhibit tumor growth by inducing apoptosis in cancer cells.

- Antiviral Evaluation : Research on influenza virus inhibitors revealed that structural modifications in piperidines can enhance antiviral efficacy.

- Antibacterial Screening : A range of synthesized piperidines were tested for their ability to combat bacterial infections, showing varying degrees of effectiveness.

Q & A

Q. What are the common synthetic routes for 4-benzyl-N-(4-methylphenyl)piperidine-1-carboxamide, and how are intermediates characterized?

Methodological Answer:

- Synthetic Routes: Multi-step organic synthesis typically involves:

- Piperidine Core Functionalization: Alkylation or acylation of the piperidine ring using benzyl halides or activated esters .

- Carboxamide Formation: Coupling of the piperidine intermediate with 4-methylphenyl isocyanate under anhydrous conditions (e.g., DMF solvent, 60–80°C) .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .

- Intermediate Characterization:

- NMR: and NMR to confirm regioselectivity of benzyl and methylphenyl groups .

- Mass Spectrometry: High-resolution MS to verify molecular weight (e.g., calculated for : 306.17 g/mol) .

Q. How is the solubility profile of this compound determined, and what solvent systems are optimal for biological assays?

Methodological Answer:

- Solubility Testing:

- Phase Solubility Analysis: Use a shake-flask method with HPLC quantification in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol) .

- LogP Determination: Reversed-phase HPLC with a C18 column to estimate partition coefficients (predicted LogP ~3.2) .

- Biological Assay Optimization:

- Use DMSO stock solutions (<0.1% final concentration) to avoid cytotoxicity in cell-based assays .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with enzyme targets (e.g., carbonic anhydrase)?

Methodological Answer:

- Docking Studies:

- Target Selection: Align with structurally related inhibitors (e.g., sulfonamide-based carbonic anhydrase inhibitors) using PDB structures (e.g., 3LZE) .

- Molecular Dynamics (MD): Simulate binding stability (e.g., GROMACS) with emphasis on hydrogen bonding between the carboxamide group and catalytic zinc ion .

- Validation: Compare predicted IC values with experimental enzyme inhibition assays (e.g., stopped-flow CO hydration assay) .

Q. What strategies resolve contradictory data in receptor binding vs. functional activity assays (e.g., GPCR antagonism)?

Methodological Answer:

Q. How can reaction yields be improved in large-scale synthesis while minimizing impurities?

Methodological Answer:

- Process Chemistry Adjustments:

- Catalyst Screening: Test palladium/copper catalysts for Buchwald-Hartwig coupling steps .

- Solvent Optimization: Replace DMF with acetonitrile to reduce side-product formation during carboxamide coupling .

- In-Line Analytics: Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .

Data Contradiction Analysis

Q. Discrepancies in reported IC50_{50}50 values across enzyme inhibition studies: How to troubleshoot?

Methodological Answer:

- Variables to Control:

- Enzyme Source: Use recombinant human isoforms (e.g., hCA-II vs. bacterial CA) to avoid species-specific activity .

- Substrate Concentration: Ensure saturating CO levels in hydration assays to eliminate substrate limitation artifacts .

- Data Normalization: Include reference inhibitors (e.g., acetazolamide) as internal controls across studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.